2-(Difluoromethoxy)-3,5-difluorobenzoic acid
Description
Properties
Molecular Formula |
C8H4F4O3 |
|---|---|
Molecular Weight |
224.11 g/mol |
IUPAC Name |
2-(difluoromethoxy)-3,5-difluorobenzoic acid |
InChI |
InChI=1S/C8H4F4O3/c9-3-1-4(7(13)14)6(5(10)2-3)15-8(11)12/h1-2,8H,(H,13,14) |
InChI Key |
GTXDJLJMBDKQGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)OC(F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halogenated benzoic acids under palladium catalysis . This reaction is favored for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 2-(Difluoromethoxy)-3,5-difluorobenzoic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-3,5-difluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-(Difluoromethoxy)-3,5-difluorobenzoic acid has several applications in scientific research:
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Medicine: It is investigated for its potential therapeutic effects, particularly in drug design and development.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-3,5-difluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to improved biological activity. The compound may modulate various biochemical pathways, depending on its specific application .
Comparison with Similar Compounds
3,5-Difluorobenzoic Acid (C₇H₄F₂O₂)
- Structure : Fluorine atoms at the 3- and 5-positions.
- Acidity: The electron-withdrawing fluorine substituents enhance acidity (pKa ~2.1–2.5) compared to benzoic acid (pKa ~4.2). This property makes it a stable ligand in metal-catalyzed reactions, as seen in manganese(III) complexes where it dissociates slower than non-fluorinated analogs .
- Applications : Used in catalytic systems and as a precursor for agrochemical intermediates (e.g., 5-bromo-2,4-difluorobenzoic acid) .
4-(Difluoromethoxy)benzoic Acid (C₈H₆F₂O₃)
- Structure : Difluoromethoxy group at the 4-position.
- Physical Properties : Higher melting point (168–171°C) compared to 3,5-difluorobenzoic acid (mp ~164–166°C), likely due to symmetry differences .
- Reactivity : The para-substituted difluoromethoxy group may reduce steric hindrance in coupling reactions compared to ortho-substituted analogs.
3,5-Difluoro-2-(trifluoromethoxy)benzoic Acid (C₈H₃F₅O₃)
- Structure : Trifluoromethoxy (-OCF₃) group at the 2-position.
- Electronic Effects : The stronger electron-withdrawing -OCF₃ group further lowers pKa compared to -OCF₂H, enhancing acidity.
- Synthesis : Reported 55% yield via electrophilic substitution, with regioselectivity influenced by fluorine substituents .
Functional Group Variations
3,5-Difluoro-2-methoxybenzoic Acid (C₈H₆F₂O₃)
2,4-Difluorobenzoic Acid (C₇H₄F₂O₂)
- Structure : Fluorine atoms at the 2- and 4-positions.
- Reactivity : Used to synthesize 5-bromo-2,4-difluorobenzoic acid (93–99% purity), highlighting its utility in halogenation reactions .
Data Tables
Table 1: Physical and Chemical Properties of Selected Compounds
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | pKa (Estimated) | Key Applications |
|---|---|---|---|---|---|
| 2-(Difluoromethoxy)-3,5-difluorobenzoic acid | C₈H₄F₄O₃ | 232.11 | N/A | ~1.8–2.3* | Pharmaceutical synthesis |
| 3,5-Difluorobenzoic acid | C₇H₄F₂O₂ | 158.10 | 164–166 | 2.1–2.5 | Catalysis, agrochemicals |
| 4-(Difluoromethoxy)benzoic acid | C₈H₆F₂O₃ | 188.13 | 168–171 | ~2.0–2.4 | Material science |
| 3,5-Difluoro-2-(trifluoromethoxy)benzoic acid | C₈H₃F₅O₃ | 258.10 | N/A | ~1.5–1.9 | High-performance polymers |
*Estimated based on substituent effects.
Biological Activity
2-(Difluoromethoxy)-3,5-difluorobenzoic acid is a fluorinated organic compound with significant potential in medicinal chemistry and other scientific fields. Its unique structure, characterized by a difluoromethoxy group and multiple fluorine substituents, enhances its biological activity and chemical stability. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C9H6F4O3
- Molecular Weight : 224.11 g/mol
The presence of fluorine atoms in the compound contributes to its lipophilicity and metabolic stability, making it an attractive candidate for drug development.
Research indicates that this compound influences various cellular processes. It is known to interact with several biological pathways, including:
- Cell Viability Modulation : Studies have shown that this compound can affect the viability of cancer cell lines under different conditions, suggesting its potential as an anticancer agent.
- Inhibition of Signaling Pathways : The compound has been reported to inhibit pathways such as TGF-β1-induced signaling in lung cells, which is crucial in processes like epithelial-mesenchymal transition (EMT) and fibrosis .
In Vitro Studies
In vitro experiments have demonstrated the compound's efficacy in reducing cell proliferation and inducing apoptosis in various cancer cell lines. For instance:
- A549 and H1299 Cells : Treatment with this compound resulted in decreased viability of these lung cancer cell lines when exposed to TGF-β1 . The results indicated a dose-dependent response with significant reductions observed at concentrations of 50 µM and above.
Pulmonary Fibrosis Model
A study investigated the effects of this compound on pulmonary fibrosis in a rat model induced by bleomycin. Key findings included:
- Weight Loss Mitigation : The compound improved body weight retention compared to control groups.
- Inflammation Reduction : Histological analysis revealed decreased lung inflammation and fibrosis markers, such as α-SMA and hydroxyproline levels .
| Parameter | Control Group | DGM Treatment (30 mg/kg) | DGM Treatment (60 mg/kg) |
|---|---|---|---|
| Body Weight Change (%) | -15% | -5% | -2% |
| Lung Inflammation Score | High | Moderate | Low |
| Collagen Content (mg/g) | 12.4 | 8.1 | 4.5 |
Comparative Analysis
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-(Difluoromethoxy)-2,5-difluorobenzoic acid | C8H4F4O3 | Similar applications as an anti-inflammatory agent |
| 2-(Difluoromethoxy)-5-fluorobenzoic acid | C8H5F3O3 | Exhibits distinct biological activities due to structural variations |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
